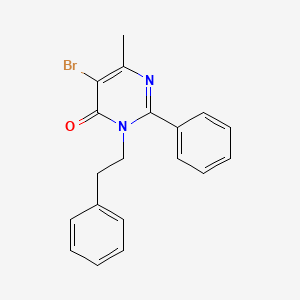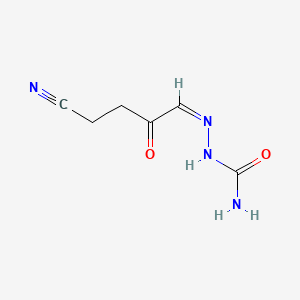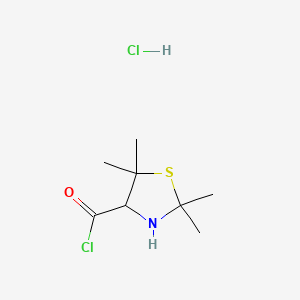
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C8H14ClNOS·HCl. It is an intermediate in the synthesis of D,L-Penicillamine O-Lactose Adduct, which is an impurity of D-Penicillamine, a Penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning.
Preparation Methods
The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride involves several steps. One common method includes the reaction of 2,2,5,5-Tetramethylthiazolidine with thionyl chloride to form the carbonyl chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Scientific Research Applications
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat various diseases, including Wilson’s disease and Scleroderma.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is utilized in the synthesis of various compounds, where it acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride can be compared with other thiazolidine derivatives, such as:
2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,2,5,5-Tetramethylthiazolidine-4-thione: Contains a thione group instead of a carbonyl chloride.
2,2,5,5-Tetramethylthiazolidine-4-amine: Features an amine group instead of a carbonyl chloride.
The uniqueness of this compound lies in its reactivity and versatility as an intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C8H15Cl2NOS |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3-thiazolidine-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNOS.ClH/c1-7(2)5(6(9)11)10-8(3,4)12-7;/h5,10H,1-4H3;1H |
InChI Key |
MIWLQUREBZCXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)

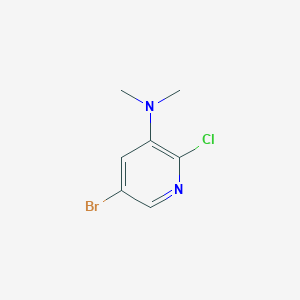
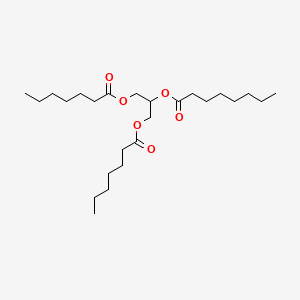

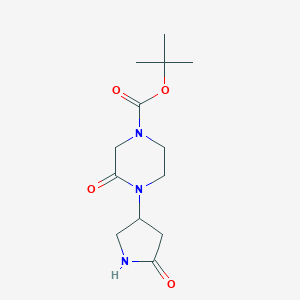
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)

![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
